N'-(2-chloropropanoyl)-3-fluorobenzohydrazide
Overview
Description
N’-(2-chloropropanoyl)-3-fluorobenzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a 2-chloropropanoyl group and a 3-fluorobenzene ring attached to a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chloropropanoyl)-3-fluorobenzohydrazide typically involves the reaction of 3-fluorobenzohydrazide with 2-chloropropionyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: 3-fluorobenzohydrazide and 2-chloropropionyl chloride.
Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane or tetrahydrofuran at a temperature range of 0-5°C.
Procedure: 3-fluorobenzohydrazide is dissolved in the solvent, and 2-chloropropionyl chloride is added dropwise with continuous stirring. Pyridine is added to the reaction mixture to neutralize the hydrochloric acid formed. The reaction mixture is then stirred for several hours until the reaction is complete.
Purification: The product is isolated by filtration, washed with cold solvent, and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of N’-(2-chloropropanoyl)-3-fluorobenzohydrazide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(2-chloropropanoyl)-3-fluorobenzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropropanoyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Reduction Reactions: The carbonyl group in the 2-chloropropanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The hydrazide moiety can be oxidized to form corresponding azides or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, and primary amines can be used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in anhydrous solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of N’-(2-chloropropanoyl)-3-fluorobenzohydrazide can be formed.
Reduction Products: The reduction of the carbonyl group results in the formation of the corresponding alcohol.
Oxidation Products: Oxidation of the hydrazide moiety can lead to the formation of azides or other oxidized compounds.
Scientific Research Applications
N’-(2-chloropropanoyl)-3-fluorobenzohydrazide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N’-(2-chloropropanoyl)-3-fluorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-chloropropanoyl)-4-fluorobenzohydrazide
- N’-(2-chloropropanoyl)-3-chlorobenzohydrazide
- N’-(2-chloropropanoyl)-3-methylbenzohydrazide
Uniqueness
N’-(2-chloropropanoyl)-3-fluorobenzohydrazide is unique due to the presence of both a 2-chloropropanoyl group and a 3-fluorobenzene ring. This combination imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N'-(2-chloropropanoyl)-3-fluorobenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O2/c1-6(11)9(15)13-14-10(16)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,13,15)(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPYMKXXSYHDPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=O)C1=CC(=CC=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101193714 | |
Record name | Benzoic acid, 3-fluoro-, 2-(2-chloro-1-oxopropyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101193714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803587-73-6 | |
Record name | Benzoic acid, 3-fluoro-, 2-(2-chloro-1-oxopropyl)hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803587-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-fluoro-, 2-(2-chloro-1-oxopropyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101193714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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